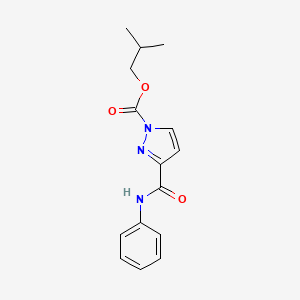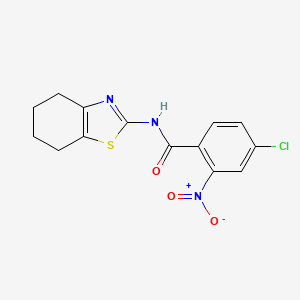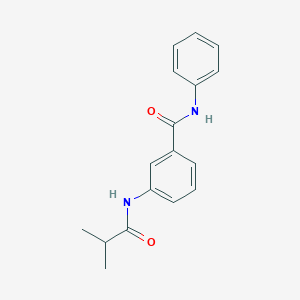![molecular formula C17H21N3O2S B5832845 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5832845.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DPTU, and it is a thiourea derivative that has been synthesized through a specific method.
Wirkmechanismus
The mechanism of action of DPTU involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. DPTU has been found to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DPTU has been found to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. It also increases the levels of glutathione, which is an important antioxidant in the body. DPTU has been found to have a protective effect on the liver and kidneys, which makes it a potential candidate for the treatment of liver and kidney diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DPTU has several advantages and limitations for lab experiments. One of the major advantages of DPTU is its high purity and stability, which makes it a reliable compound for scientific research. It is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of DPTU is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on DPTU. One of the major directions is the development of DPTU-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the potential of DPTU as a therapeutic agent for liver and kidney diseases. Further research is also needed to understand the mechanism of action of DPTU and its potential side effects.
Conclusion:
In conclusion, DPTU is a chemical compound that has potential applications in various fields of scientific research. It is synthesized through a specific method and has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. DPTU has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. The research on DPTU has the potential to lead to the development of new drugs for the treatment of various diseases, which makes it an important area of scientific research.
Synthesemethoden
The synthesis of DPTU involves the reaction of 2-(2-pyridylmethylthio)anisole with 3,4-dimethoxyphenylethylamine in the presence of hydrochloric acid. This reaction results in the formation of DPTU as a white crystalline solid. The purity of the synthesized DPTU can be confirmed through various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DPTU has been found to have potential applications in various fields of scientific research. One of the major applications of DPTU is in the field of medicinal chemistry. DPTU has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-21-15-7-6-13(11-16(15)22-2)8-10-19-17(23)20-12-14-5-3-4-9-18-14/h3-7,9,11H,8,10,12H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVPIUFFHMDNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NCC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5832763.png)
![phenyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B5832769.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5832774.png)

![ethyl 1-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5832797.png)

![2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)


![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)



